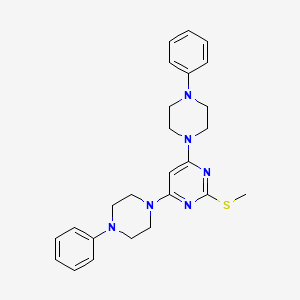

2-(Methylsulfanyl)-4,6-bis(4-phenylpiperazino)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(Methylsulfanyl)-4,6-bis(4-phenylpiperazino)pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of “2-(Methylsulfanyl)-4,6-bis(4-phenylpiperazino)pyrimidine” is not provided in the search results.科学的研究の応用

Unusual Molecular Conformation and Interactions

- Molecular Conformation Studies : The crystal structure of 4,6-bis(methylsulfanyl)-1-phthalimidopropyl-1H-pyrazolo[3,4-d]pyrimidine, a closely related compound, reveals unusual folded conformations due to intramolecular C-H.π interactions (Avasthi et al., 2003).

- Intermolecular Stacking Interactions : These compounds also demonstrate intermolecular stacking interactions due to aromatic pi-pi interactions, which are essential in understanding molecular packing and interactions in crystal structures (Avasthi et al., 2003).

Synthesis and Functionalization

- Synthesis of Acyclic Nucleoside Bisphosphonates : The synthesis methods for 2-amino-4,6-bis[(phosphonomethoxy)alkoxy]pyrimidines, which involve the alkylation of 4,6-dihydroxy-2-(methylsulfanyl)pyrimidine, are pivotal in creating a variety of bisphosphonates with potential biomedical applications (Doláková et al., 2009).

- Post-Macrocyclization Functionalizations : Diversely functionalized oxacalix[2]arene[2]pyrimidines, starting from a bis(methylsulfanyl)-substituted oxacalix[4]arene, showcases the versatility of this compound in synthesizing complex organic structures (Van Rossom et al., 2008).

Medicinal Chemistry and Biological Applications

- Antiviral Activity : Research on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with modifications at positions 2 and 4, including the methylsulfanyl group, demonstrates their potential in inhibiting the replication of herpes viruses and retroviruses, indicating their use in antiviral therapies (Holý et al., 2002).

Chemical Analysis Techniques

- Gas-Phase Conformational Studies : Investigations into the conformational stabilities and intramolecular π–π interaction studies on pyrazolo[3,4-d]pyrimidine derivatives, including those with methylsulfanyl groups, contribute to understanding the molecular behavior in different environments (Yadava et al., 2011).

作用機序

Target of Action

Pyrimidine derivatives have been known to target various enzymes and receptors, includingCyclooxygenase (COX) enzymes . COX enzymes play a crucial role in converting arachidonic acid to inflammatory mediators .

Mode of Action

Pyrimidine-based anti-inflammatory agents generally function by suppressing the activity ofCOX-1 and COX-2 enzymes , thereby reducing the generation of Prostaglandin E2 (PGE2) . This inhibition of PGE2 production is a common mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) .

Biochemical Pathways

The inhibition of cox enzymes disrupts thearachidonic acid cascade , a key biochemical pathway involved in inflammation . This disruption can affect downstream effects such as the production of inflammatory mediators .

Result of Action

The inhibition of cox enzymes and the subsequent reduction in pge2 production can lead to a decrease in inflammation, pain, and fever .

特性

IUPAC Name |

2-methylsulfanyl-4,6-bis(4-phenylpiperazin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N6S/c1-32-25-26-23(30-16-12-28(13-17-30)21-8-4-2-5-9-21)20-24(27-25)31-18-14-29(15-19-31)22-10-6-3-7-11-22/h2-11,20H,12-19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYYLNHPFTUKOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)N2CCN(CC2)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylsulfanyl)-4,6-bis(4-phenylpiperazino)pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2413249.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2413254.png)

![(5-Fluoro-1-benzothiophen-2-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2413255.png)

![N-butyl-2-{4-[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]piperazin-1-yl}acetamide](/img/structure/B2413261.png)

![1-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2413266.png)

![3-benzyl-N-(4-butylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2413267.png)